N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide
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Overview
Description
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by a reductive amination process . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxalamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- **N-(3-TERT-BUTYL-1H-PYRAZOL-5-YL)-N’-{4-CHLORO-3-[(PYRIDIN-3-YLOXY]}
Uniqueness
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide is unique due to its specific structural features, such as the thieno[3,4-c]pyrazole core and the oxalamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C14H22N4O3S
- Molecular Weight : 326.42 g/mol
- CAS Number : 899952-50-2
The structure features a tert-butyl group , which is known to influence the steric properties and solubility of the molecule, along with a dihydrothieno[3,4-c]pyrazole core that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.2 | Apoptosis induction |
MCF-7 | 12.8 | Cell cycle arrest |
A549 | 18.5 | DNA damage |
These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition zones in disk diffusion assays:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in preclinical models. It reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It appears to affect various signaling pathways associated with inflammation and apoptosis.
- Interference with DNA Repair Mechanisms : By inducing DNA damage in cancer cells, it may enhance the efficacy of existing chemotherapeutics.
Case Studies
Several case studies have explored the effects of this compound in vivo:
-
Study on Tumor Growth Inhibition :
- A murine model was used to assess tumor growth inhibition. Mice treated with the compound showed a significant reduction in tumor size compared to controls (p < 0.05).
-
Evaluation of Antimicrobial Efficacy :
- In an infection model using mice infected with Staphylococcus aureus, treatment with the compound led to reduced bacterial load and improved survival rates.
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-12(13-8-6-5-7-9-13)20-17(24)18(25)21-16-14-10-28(26,27)11-15(14)22-23(16)19(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFZRJHUIVOQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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